![molecular formula C14H8BrClN4O4S B2760680 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide CAS No. 2094666-55-2](/img/structure/B2760680.png)
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.
作用機序
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a potent inhibitor of a specific protein kinase known as cyclin-dependent kinase 7 (CDK7). CDK7 plays a crucial role in the regulation of cell cycle progression and transcriptional regulation. Inhibition of CDK7 by N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide leads to the suppression of cell growth and proliferation, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects. These effects are believed to be mediated through the inhibition of CDK7 and the downstream signaling pathways.
実験室実験の利点と制限
One of the major advantages of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is its high potency and specificity towards CDK7. This makes it an ideal candidate for studying the role of CDK7 in various disease models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide. One of the areas that require further investigation is the potential use of this compound in combination with other anti-cancer agents. Another area of interest is the development of more potent and selective CDK7 inhibitors based on the structure of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide. Finally, the potential use of this compound in the treatment of neurodegenerative disorders requires further investigation.
Conclusion
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a potent inhibitor of CDK7, making it a promising candidate for the treatment of various diseases. This compound has been extensively studied for its potential applications in medicinal chemistry, and several studies have been conducted to investigate its therapeutic potential in various disease models. While there are some limitations to the use of this compound, its high potency and specificity towards CDK7 make it an ideal candidate for studying the role of CDK7 in various disease models.
合成法
The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide involves a multi-step process that requires specific reagents and conditions. The synthesis starts with the preparation of 5-bromo-6-chloropyridin-3-amine, which is then reacted with p-toluenesulfonyl chloride to obtain 5-bromo-6-chloropyridin-3-ylsulfonyl chloride. The sulfonyl chloride is then reacted with 4-(1,2,4-oxadiazol-3-yl)benzoyl chloride in the presence of a base to obtain the final product, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide.
科学的研究の応用
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In recent years, several studies have been conducted to investigate the therapeutic potential of this compound in various disease models.
特性
IUPAC Name |
N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-4-(1,2,4-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN4O4S/c15-11-5-10(6-17-12(11)16)25(22,23)20-14(21)9-3-1-8(2-4-9)13-18-7-24-19-13/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBTYMPOKBFEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)C(=O)NS(=O)(=O)C3=CC(=C(N=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(1-methylimidazol-2-yl)methyl-prop-2-enoylamino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2760598.png)
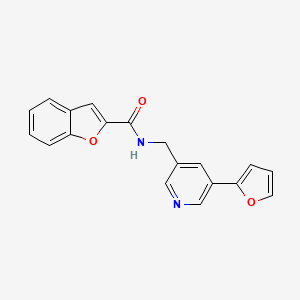
![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2760604.png)
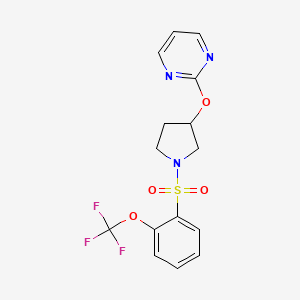


![(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2760611.png)
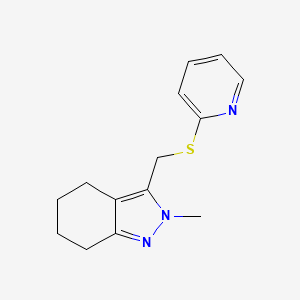
![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)
![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)
![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)
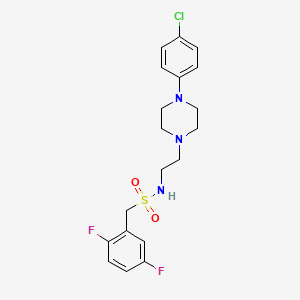
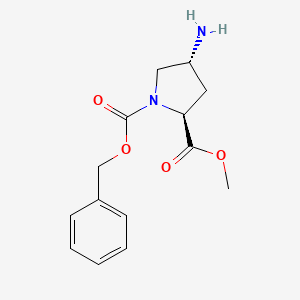
![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)